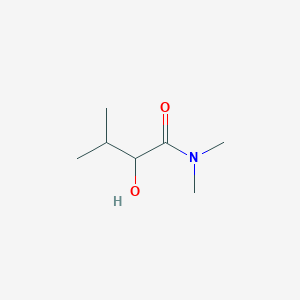

2-hydroxy-N,N,3-trimethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-hydroxy-N,N,3-trimethylbutanamide, also known as TMAO (trimethylamine N-oxide), is a naturally occurring organic compound. It is produced in the liver from dietary choline and carnitine by gut microbiota. TMAO has been found to play a crucial role in various biological processes, including lipid metabolism, inflammation, and cardiovascular disease.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

2-Hydroxy-N,N,3-trimethylbutanamide derivatives, such as 4-hydroxybutanamides, show potential in antimicrobial applications. These compounds, as part of the polyfunctional derivatives of γ-hydroxybutyric acid, can be synthesized into heterocyclic compounds with antimicrobial properties (Tlekhusezh, Tyukhteneva, Badovskaya, & Aleksandrova, 1999).

Synthesis of Spiro-Oxindole Derivatives

In the field of organic synthesis, this compound derivatives, like 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide, are used to produce spiro-oxindole derivatives. This involves a smooth coupling with aldehydes to create spirocycles in a one-pot operation via a Prins cascade process (Reddy, Swathi, Swain, Bhadra, Sridhar, Satyanarayana, & Jagadeesh, 2014).

Cyclopropanecarboxamides Synthesis

Another application is in the synthesis of cyclopropanecarboxamides. For example, treatment of N,N-disubstituted 4-hydroxy-2-methylbutanamide with lithium diisopropylamide and diphenyl phosphorochloridate leads to 1-methylcyclopropanecarboxamide, providing a new approach for synthesizing cyclopropanecarboxamides (Mekhael, Linden, & Heimgartner, 2011).

Metabolism Studies

This compound is also relevant in metabolic studies. For instance, it has been used in the analysis of hydroxy acid metabolites from branched-chain amino acids in amniotic fluid, providing insights into metabolic disorders (Jakobs, Sweetman, & Nyhan, 1984).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound, like 3-hydroxy-N6-trimethyl-lysine, have been studied as intermediates in the conversion of trimethyl-lysine into carnitine, which is significant for understanding metabolic pathways (Novak, Swift, & Hoppel, 1980).

Amino L-Sugars Synthesis

The derivatives are also used in the stereoselective synthesis of compounds like amino L-sugars and D-erythro-sphingosines. For example, the addition of 2-trimethylsilylthiazole to O,N-protected L-serinal leads to 2,4-dihydroxy-3-aminobutanal derivatives, important precursors in this context (Dondoni, Fantin, Fogagnolo, & Medici, 1988).

HIV-1 Protease Inhibitor Metabolites

Furthermore, the compound has been identified in the metabolic profiling of L-735,524, a potent HIV-1 protease inhibitor. Its metabolites were studied in human urine, contributing to the understanding of the drug's pharmacokinetics (Balani, Arison, Mathai, Kauffman, Miller, Stearns, Chen, & Lin, 1995).

Catalysts in Synthesis

This compound derivatives also serve as catalysts in various syntheses. For example, they are used in the hydrogenation of acetoacetanilide to yield 3-hydroxy-N-phenylbutanamide (Gendre, Offenbecher, Bruneau, & Dixneuf, 1998).

Synthesis of HIV Protease Inhibitors

They are also involved in the synthesis of key components for HIV protease inhibitors, like (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, through diastereoselective cyanohydrin formation (Shibata, Itoh, & Terashima, 1998).

Propiedades

IUPAC Name |

2-hydroxy-N,N,3-trimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(9)7(10)8(3)4/h5-6,9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMNFYOLJFQSEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2396729.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)

![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)

![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)

![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2396748.png)